molecular formula C14H15FN4O3S B12407081 Jzp-MA-13

Jzp-MA-13

カタログ番号: B12407081
分子量: 338.36 g/mol
InChIキー: RIKYCZUBFKVWPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jzp-MA-13 is a selective inhibitor of the enzyme alpha/beta-hydrolase domain 6 (ABHD6). It demonstrates impressive specificity with an inhibitory concentration (IC50) value of 392 nanomolar. This compound does not inhibit monoacylglycerol lipase, alpha/beta-hydrolase domain 12, fatty acid amide hydrolase, or other serine hydrolases . Additionally, this compound serves as a positron emission tomography ligand for in vivo imaging of ABHD6 .

準備方法

The synthetic routes and reaction conditions for Jzp-MA-13 involve the selective inhibition of ABHD6. The compound is synthesized through a series of chemical reactions that ensure its specificity and potency. The industrial production methods for this compound are designed to maintain high purity and yield, ensuring its effectiveness as an inhibitor .

化学反応の分析

Jzp-MA-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound that retain its inhibitory properties .

科学的研究の応用

Jzp-MA-13 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzyme ABHD6 and its role in various biochemical pathways. In biology, this compound is utilized to investigate the physiological functions of ABHD6 and its involvement in metabolic processes. In medicine, this compound is employed in the development of diagnostic imaging techniques, particularly positron emission tomography, to visualize ABHD6 activity in vivo. In industry, this compound is used in the production of high-purity inhibitors for research and development purposes .

作用機序

The mechanism of action of Jzp-MA-13 involves the selective inhibition of ABHD6. By binding to the active site of ABHD6, this compound prevents the enzyme from catalyzing the hydrolysis of its substrates. This inhibition disrupts the normal metabolic processes regulated by ABHD6, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include the endocannabinoid system and lipid metabolism .

類似化合物との比較

Jzp-MA-13 is unique in its high specificity for ABHD6, with an IC50 value of 392 nanomolar. Similar compounds include inhibitors of monoacylglycerol lipase, alpha/beta-hydrolase domain 12, and fatty acid amide hydrolase. these compounds do not exhibit the same level of specificity and potency as this compound. The uniqueness of this compound lies in its ability to selectively inhibit ABHD6 without affecting other serine hydrolases .

特性

分子式

C14H15FN4O3S

分子量

338.36 g/mol

IUPAC名

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C14H15FN4O3S/c1-18(11-4-2-10(15)3-5-11)14(20)22-13-12(16-23-17-13)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3

InChIキー

RIKYCZUBFKVWPD-UHFFFAOYSA-N

正規SMILES

CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。